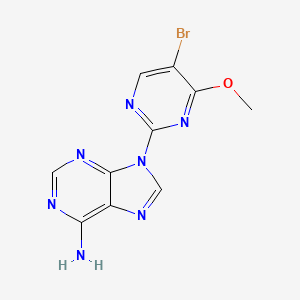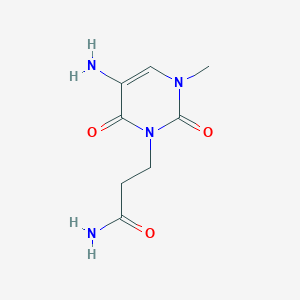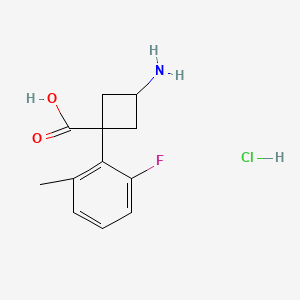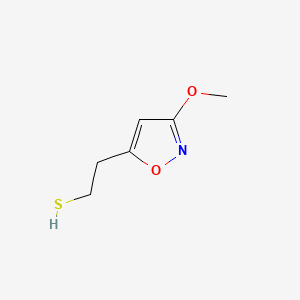
6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring substituted with a bromine atom and a cyclobutyl group. Benzotriazoles are known for their stability and diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole typically involves the bromination of 1-cyclobutyl-1H-1,2,3-benzotriazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is employed as a corrosion inhibitor and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring can coordinate with metal ions, influencing various biochemical pathways. In industrial applications, it forms a protective layer on metal surfaces, preventing corrosion.
類似化合物との比較
Similar Compounds
- 1-cyclobutyl-1H-1,2,3-benzotriazole
- 6-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole
- 6-fluoro-1-cyclobutyl-1H-1,2,3-benzotriazole
Uniqueness
6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, enhancing the compound’s stability and binding affinity in various applications.
特性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
6-bromo-1-cyclobutylbenzotriazole |
InChI |
InChI=1S/C10H10BrN3/c11-7-4-5-9-10(6-7)14(13-12-9)8-2-1-3-8/h4-6,8H,1-3H2 |
InChIキー |
HMIWAUQVOJMKEP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C3=C(C=CC(=C3)Br)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)

![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)

![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
